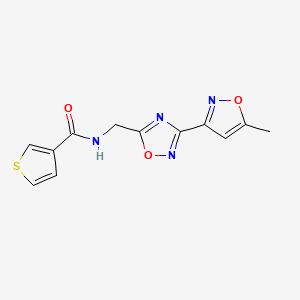

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPCDLCMUSGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, specifically an isoxazole and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide can be represented as:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O3 |

| Molecular Weight | 298.302 g/mol |

| Purity | ~95% |

The structure features a thiophene ring linked to an oxadiazole moiety through a methyl group, which is further attached to a 5-methylisoxazole. This unique combination of functional groups enhances its potential for biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In particular:

- Cytotoxicity : Some derivatives have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .

- Mechanism of Action : Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate apoptotic pathways through increased expression of p53 and cleavage of caspase-3 .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives indicate enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of the isoxazole moiety may contribute to improved lipophilicity, facilitating cellular uptake and target site accessibility .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HCT-116 | 2.41 | Inhibition of TS |

This study highlighted the compound's ability to significantly inhibit cell growth in a dose-dependent manner.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 128 µg/mL |

These results suggest that modifications to the compound could yield derivatives with enhanced antimicrobial efficacy.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features several important structural components:

- Isoxazole Ring : Known for diverse biological activities including anti-inflammatory and anticancer properties.

- Oxadiazole Ring : Implicated in various biological interactions and may enhance the compound's binding affinity to molecular targets.

- Thiophene Carboxamide Group : This moiety contributes to the overall reactivity and solubility of the compound, which is crucial for its bioavailability in biological systems.

Anticancer Properties

Research indicates that compounds containing isoxazole and oxadiazole rings often exhibit significant anticancer activity. Preliminary studies suggest that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide may interact with critical enzymes or receptors involved in cancer cell proliferation and survival pathways. The specific mechanism of action remains under investigation but may involve the modulation of signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The structural motifs present in this compound are also associated with anti-inflammatory activities. Compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide have shown promise in reducing inflammation markers in various biological assays. This suggests potential applications in treating inflammatory diseases where excessive inflammation is a hallmark .

Synthesis and Derivative Development

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide typically involves multiple synthetic steps that allow for the introduction of various substituents to enhance its biological activity. The ability to modify the thiophene or isoxazole moieties can lead to derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Activity

A study conducted on related oxadiazole compounds demonstrated their ability to inhibit cancer cell lines through apoptosis induction. The presence of the isoxazole moiety was crucial for enhancing cytotoxicity against specific cancer types, suggesting that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide could hold similar potential .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays have shown that derivatives of thiophene carboxamides exhibit significant inhibition of pro-inflammatory cytokines. This mechanism could be attributed to the modulation of NF-kB signaling pathways, a common target for anti-inflammatory drugs. Future studies should focus on elucidating the specific pathways influenced by N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-y)methyl)thiophene-3-carboxamide .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Pharmacological Implications

- Anticancer Potential: Analogues like Ligand 10 and 47l () with oxadiazole/benzamide motifs have shown activity in anticancer screenings, suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity : Thiadiazole derivatives () and thiazole-containing compounds () highlight the importance of sulfur-containing heterocycles in antimicrobial design, though the target compound’s oxadiazole-thiophene combination remains untested .

Q & A

Basic: What synthetic methodologies are employed to prepare N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide?

Answer:

The synthesis typically involves multi-step heterocyclic coupling reactions:

- Isoxazole Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted alkenes) under reflux conditions in acetonitrile or DMF .

- Oxadiazole Ring Construction : Cyclization of thioamide intermediates using iodine and triethylamine, as described for analogous 1,3,4-thiadiazole derivatives .

- Carboxamide Coupling : Amidation via activation of the carboxylic acid moiety (e.g., using HATU or EDCI) followed by reaction with the oxadiazole-methylamine intermediate .

Key Considerations : Solvent selection (DMF for solubility), inert atmosphere for oxidation-sensitive intermediates, and TLC monitoring are critical .

Advanced: How can researchers resolve conflicting NMR data for structural confirmation of this compound?

Answer:

Discrepancies in H/C NMR assignments often arise from overlapping peaks or dynamic effects. Methodological solutions include:

- 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon couplings, especially for distinguishing oxadiazole and isoxazole ring protons .

- Variable Temperature NMR : To mitigate rotational barriers in the oxadiazole-methyl-thiophene linkage .

- Cross-Validation with Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate substituent positions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies key functional groups (C=O at ~1650–1700 cm, C=N at ~1600 cm) .

- NMR Spectroscopy : H NMR distinguishes methyl groups (5-methylisoxazole: δ 2.4–2.6 ppm) and thiophene protons (δ 7.1–7.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (MW 358.4 g/mol) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency for oxadiazole formation .

- Catalytic Additives : Use of triethylamine or DMAP accelerates amide coupling steps .

- Temperature Control : Reflux conditions (80–100°C) for cycloadditions vs. room temperature for sensitive intermediates .

- Purification Techniques : Column chromatography with gradient elution (hexane/EtOAc) resolves structurally similar byproducts .

Basic: What biological assays are recommended for preliminary activity screening?

Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) due to structural similarity to oxadiazole inhibitors .

Advanced: How can computational modeling predict target interactions for this compound?

Answer:

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., GSK-3β) using the oxadiazole and thiophene moieties as pharmacophores .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

- QSAR Studies : Correlate substituent effects (e.g., methylisoxazole) with bioactivity using Hammett constants or logP values .

Basic: What safety protocols are required for handling this compound?

Answer:

- GHS Compliance : Classified as Acute Toxicity (Category 4, H302), Skin Irritation (Category 2, H315), and Respiratory Irritation (H335) .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How to address low reproducibility in biological activity across studies?

Answer:

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Profiling : LC-MS to detect degradation products under assay conditions .

- Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to counteract resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.